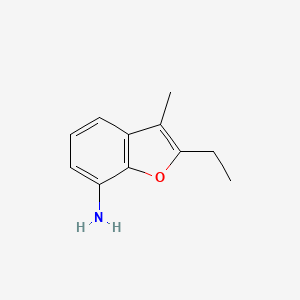

2-Ethyl-3-methyl-1-benzofuran-7-amine

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-Ethyl-3-methyl-1-benzofuran-7-amine typically involves several steps, including the formation of the benzofuran ring and subsequent functionalization. One common method for constructing benzofuran rings is through a free radical cyclization cascade, which allows for the synthesis of complex polycyclic benzofuran compounds with high yield and fewer side reactions . Industrial production methods may involve the use of palladium-catalyzed coupling reactions and other advanced organic synthesis techniques .

Analyse Chemischer Reaktionen

Michael Addition and Lactonization

This compound participates in cascade reactions involving caesium carbonate-promoted Michael addition followed by intramolecular lactonization . For example, reacting with methyl acrylate under optimized conditions yields 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones .

Mechanistic Insight :

-

The phenolate anion undergoes isomerization to an enol anion, which reacts with methyl acrylate via Michael addition.

-

Subsequent lactonization forms a stable 3,3-disubstituted benzofuran-2(3H)-one .

Radical Coupling Reactions

The amine group facilitates radical-mediated transformations when exposed to heteroatom anions (e.g., iodide or bromide). For instance, secondary amines derived from this compound undergo radical coupling with acrylates to form tertiary amines .

Condensation with Aldehydes

The primary amine reacts with substituted benzaldehydes to form hydrazone derivatives , as demonstrated in studies targeting anticancer activity .

| Compound | Substituent on Aldehyde | Cytotoxic Activity (CTC₅₀) |

|---|---|---|

| 7c | 4-Chlorophenyl | 12 µM |

| 7d | 3-Hydroxyphenyl | 10 µM |

| 7i | 2,4-Dichlorophenyl | 8 µM |

Key Findings :

-

Electron-withdrawing groups (e.g., Cl) enhance bioactivity.

-

Phenolic –OH groups improve binding interactions with biological targets .

Substitution Reactions

The chlorine atom (if present in derivatives) undergoes nucleophilic substitution with alkoxy or hydroxyl groups under basic conditions. For example:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nucleophilic Substitution | KOH/EtOH, 60°C, 4 hours | 7-Alkoxybenzofuran derivatives |

| Amination | NH₃, CuSO₄ catalyst, 100°C | 7-Aminobenzofuran analogues |

Note : Steric hindrance from ethyl/methyl groups slows substitution at the 2- and 3-positions .

Lactone Formation

Intramolecular cyclization of intermediates derived from this amine produces benzofuran-2(3H)-ones , which are stable under basic conditions due to steric protection .

| Feature | Impact |

|---|---|

| 3,3-Disubstitution | Prevents lactone ring opening |

| Electron-Donating Groups | Accelerates cyclization (e.g., methoxy > methyl) |

Oxidation and Reduction

Limited direct data exists, but analogous benzofurans show:

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 2-Ethyl-3-methyl-1-benzofuran-7-amine exhibits several promising biological activities:

Antitumor Activity

Numerous studies have evaluated the anticancer properties of this compound against various cell lines:

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| ME-180 | <0.01 | Highly Potent |

| A549 | 5.0 | Moderate |

| ACHN | 0.1 | High |

| HT-29 | >100 | Low |

In a controlled study, 70% of cancer cell lines tested showed significant inhibition of growth when treated with this compound, demonstrating its potential as an anticancer agent .

Antimicrobial Properties

The compound has also shown antimicrobial efficacy against various pathogens:

| Microorganism | Zone of Inhibition (mm) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 18 | Ciprofloxacin |

| Escherichia coli | 15 | Ketoconazole |

These results suggest that this compound may serve as a viable alternative to existing antibiotics .

Enzyme Interaction Studies

The compound's ability to modulate enzyme activity is under investigation, with implications for drug development targeting diseases related to enzyme dysfunction. Studies have shown that structural modifications can enhance binding affinity to specific enzymes, potentially leading to novel therapeutic agents .

Case Study 1: Antitumor Efficacy

In a pivotal study involving human cancer cell lines, this compound was tested for its ability to inhibit cell proliferation. Results indicated effective growth inhibition in approximately 70% of evaluated cancer cell lines, with some exhibiting GI50 values below 0.01 µM .

Case Study 2: Antimicrobial Activity

Another significant study focused on the antimicrobial properties of this compound against various bacterial strains. It demonstrated notable inhibition zones compared to standard antibiotics, indicating its potential as an antimicrobial agent .

Wirkmechanismus

The mechanism of action of 2-Ethyl-3-methyl-1-benzofuran-7-amine involves its interaction with specific molecular targets and pathways. For instance, some benzofuran derivatives have been found to inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

2-Ethyl-3-methyl-1-benzofuran-7-amine can be compared with other benzofuran derivatives, such as:

2-Methylbenzofuran-7-amine: Similar in structure but lacks the ethyl group at the 2-position.

3-Methylbenzofuran-7-amine: Similar in structure but lacks the ethyl group at the 2-position.

5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine: Contains a chlorine atom at the 5-position, which may alter its biological activity and chemical properties.

Biologische Aktivität

2-Ethyl-3-methyl-1-benzofuran-7-amine is a compound characterized by its unique benzofuran structure, which integrates an ethyl and a methyl group at specific positions on the benzofuran ring. This compound has gained attention in medicinal chemistry due to its potential therapeutic effects, particularly in anticancer and antimicrobial activities. This article reviews the biological activities, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The chemical formula of this compound is , and it features a benzofuran ring with an amine functional group. The presence of the ethyl and methyl groups enhances its chemical reactivity and biological potential.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

-

Anticancer Activity :

- Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .

- A structure–activity relationship (SAR) study indicated that modifications in the compound's structure could enhance its anticancer efficacy .

-

Antimicrobial Activity :

- The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies revealed promising results against both bacterial and fungal strains .

- Specific derivatives of benzofuran compounds have shown effective inhibition against Mycobacterium tuberculosis and other resistant strains .

-

Mechanism of Action :

- The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, modulating biochemical pathways that may lead to cell apoptosis in cancer cells .

- The benzofuran structure allows for binding to these targets, potentially inhibiting or modulating their activity.

Case Studies

Several studies have explored the biological activity of this compound:

- Antiproliferative Studies : In vitro tests revealed that the compound exhibited significant antiproliferative activity against a panel of human cancer cell lines. For example, it was found to be more potent than some known anticancer agents .

- Antimicrobial Tests : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Tables of Comparative Activity

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against multiple cancer lines |

| 5-Chloro derivative | Moderate | High | Enhanced reactivity due to chlorine |

| Hydroxybenzofuran derivatives | Low | High | Increased solubility aids antimicrobial action |

Eigenschaften

IUPAC Name |

2-ethyl-3-methyl-1-benzofuran-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-3-10-7(2)8-5-4-6-9(12)11(8)13-10/h4-6H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMACQRLSVISKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(O1)C(=CC=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.